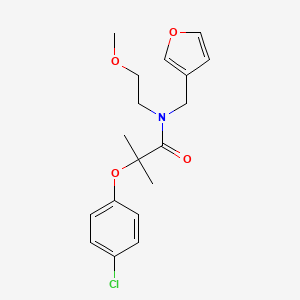![molecular formula C20H16FN5O2S B2451901 7-(3-フルオロフェニル)-1,3-ジメチル-5-(ピリジン-3-イルメチルスルファニル)ピリミド[4,5-d]ピリミジン-2,4-ジオン CAS No. 872854-58-5](/img/structure/B2451901.png)
7-(3-フルオロフェニル)-1,3-ジメチル-5-(ピリジン-3-イルメチルスルファニル)ピリミド[4,5-d]ピリミジン-2,4-ジオン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-(3-fluorophenyl)-1,3-dimethyl-5-{[(pyridin-3-yl)methyl]sulfanyl}-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione is a complex heterocyclic compound. It features a pyrimido[4,5-d]pyrimidine core structure, which is a fused bicyclic system containing nitrogen atoms. The presence of fluorophenyl and pyridinylmethylsulfanyl groups adds to its chemical diversity and potential biological activity.
科学的研究の応用
7-(3-fluorophenyl)-1,3-dimethyl-5-{[(pyridin-3-yl)methyl]sulfanyl}-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development, particularly as an inhibitor of specific enzymes or receptors.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents for treating diseases such as cancer or infectious diseases.
Industry: Its unique chemical structure may find applications in materials science, such as the development of new polymers or catalysts
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-(3-fluorophenyl)-1,3-dimethyl-5-{[(pyridin-3-yl)methyl]sulfanyl}-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability .
化学反応の分析
Types of Reactions
7-(3-fluorophenyl)-1,3-dimethyl-5-{[(pyridin-3-yl)methyl]sulfanyl}-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the pyridinylmethylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify the pyrimidine ring or other functional groups.
Substitution: The fluorophenyl group can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid (m-CPBA) is commonly used for oxidizing sulfur-containing compounds.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Various halogenating agents or nucleophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur group can yield sulfoxides or sulfones, while substitution reactions can introduce different functional groups onto the fluorophenyl ring .
作用機序
The mechanism of action of 7-(3-fluorophenyl)-1,3-dimethyl-5-{[(pyridin-3-yl)methyl]sulfanyl}-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione involves its interaction with specific molecular targets. For example, it may inhibit protein kinases by binding to their active sites, thereby blocking their activity and affecting cellular signaling pathways. This inhibition can lead to altered cell growth, differentiation, and apoptosis, making it a potential anticancer agent .
類似化合物との比較
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another fused pyrimidine derivative with potential anticancer activity.
Pyrido[2,3-d]pyrimidine: Known for its biological activity and use as a kinase inhibitor.
Quinazoline: A well-studied scaffold in medicinal chemistry with applications in cancer therapy
Uniqueness
7-(3-fluorophenyl)-1,3-dimethyl-5-{[(pyridin-3-yl)methyl]sulfanyl}-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione stands out due to its unique combination of functional groups, which may confer distinct biological activities and chemical reactivity. Its fluorophenyl and pyridinylmethylsulfanyl groups provide opportunities for further functionalization and optimization in drug development .
特性
IUPAC Name |
7-(3-fluorophenyl)-1,3-dimethyl-5-(pyridin-3-ylmethylsulfanyl)pyrimido[4,5-d]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16FN5O2S/c1-25-17-15(19(27)26(2)20(25)28)18(29-11-12-5-4-8-22-10-12)24-16(23-17)13-6-3-7-14(21)9-13/h3-10H,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEZZHXJZFDNRMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=NC(=N2)C3=CC(=CC=C3)F)SCC4=CN=CC=C4)C(=O)N(C1=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16FN5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![8-{[3-(2-cyclopropyl-1H-1,3-benzodiazol-1-yl)azetidin-1-yl]sulfonyl}quinoline](/img/structure/B2451825.png)

![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)isoxazole-5-carboxamide hydrochloride](/img/structure/B2451827.png)
![2-benzamido-N-(benzo[d][1,3]dioxol-5-ylmethyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2451829.png)
![1-(4-bromophenyl)-N-(4-fluorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2451831.png)
![1-[2-(morpholin-4-yl)ethyl]-3-(4-nitrophenyl)thiourea](/img/structure/B2451836.png)




